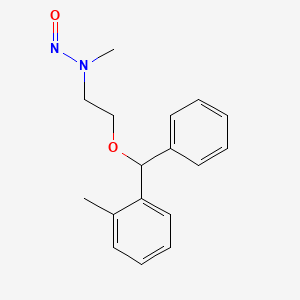
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous Amide; N-Nitroso N-Demethylorphenadrine; N-Nitroso N-Desmethylorphenadrine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide, also known as N-Nitroso N-Demethylorphenadrine or N-Nitroso N-Desmethylorphenadrine, is a compound with the molecular formula C17H20N2O2. This compound is a nitroso derivative of desmethylorphenadrine, which is a metabolite of the muscle relaxant orphenadrine. The presence of the nitroso group in its structure makes it a subject of interest in various fields of research, including pharmaceutical and analytical chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide typically involves the nitrosation of desmethylorphenadrine. The reaction can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions often require a controlled temperature to ensure the selective formation of the nitroso compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general approach would involve the same principles as laboratory synthesis, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted amides or amines, depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide has several applications in scientific research:
Pharmaceutical Chemistry: Used as an analytical standard for the detection and quantification of nitroso impurities in pharmaceuticals.
Biological Research: Studied for its potential biological activity and interactions with biological molecules.
Industrial Chemistry: Used in the development of new synthetic methodologies and as a reference compound in quality control.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is not well-documented. as a nitroso compound, it may interact with biological molecules through nitrosation reactions, potentially modifying proteins and nucleic acids. The exact molecular targets and pathways involved would depend on the specific biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)amine: The parent amine without the nitroso group.
N-Nitroso-N-methylurea: Another nitroso compound with different structural features.
Phenylacetone: A structurally related compound with a phenyl group attached to a carbonyl group.
Uniqueness
N-Methyl-N-(2-(phenyl(o-tolyl)methoxy)ethyl)nitrous amide is unique due to its specific nitroso group attached to a desmethylorphenadrine backbone. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
3028194-83-1 |
|---|---|
Molekularformel |
C17H20N2O2 |
Molekulargewicht |
284.35 g/mol |
IUPAC-Name |
N-methyl-N-[2-[(2-methylphenyl)-phenylmethoxy]ethyl]nitrous amide |
InChI |
InChI=1S/C17H20N2O2/c1-14-8-6-7-11-16(14)17(15-9-4-3-5-10-15)21-13-12-19(2)18-20/h3-11,17H,12-13H2,1-2H3 |
InChI-Schlüssel |
HKWRCWYPLJAFPE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B13853215.png)

![4-{2-[6-(Methyloxy)-1,5-naphthyridin-4-yl]ethyl}-1-piperazinamine](/img/structure/B13853227.png)
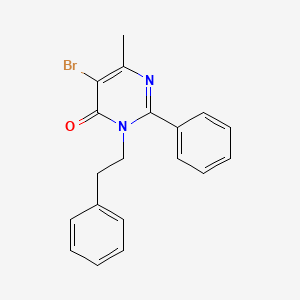
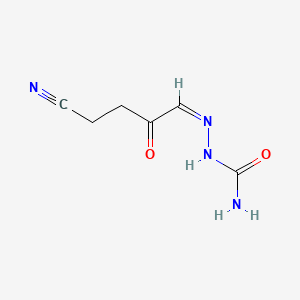
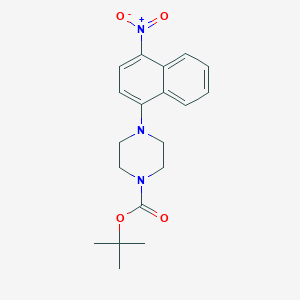
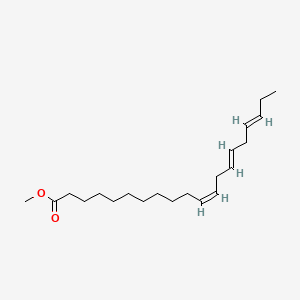
![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)
![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
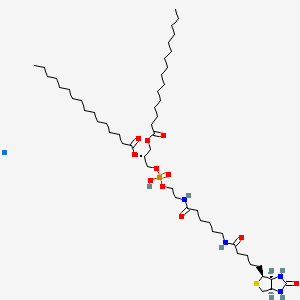
![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)
